(R)-2-(2-Methoxyphenyl)pyrrolidine

Neuroscience nAChR SAR

(R)-2-(2-Methoxyphenyl)pyrrolidine (CAS 1228568-70-4) is a chiral α-arylpyrrolidine building block, defined by a stereogenic center at the 2-position of the pyrrolidine ring bearing a 2-methoxyphenyl substituent. Its IUPAC name is (2R)-2-(2-methoxyphenyl)pyrrolidine, with a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1228568-70-4
Cat. No. B3224314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2-Methoxyphenyl)pyrrolidine
CAS1228568-70-4
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CCCN2
InChIInChI=1S/C11H15NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3/t10-/m1/s1
InChIKeyDSRDQQWHCNKVAV-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-2-(2-Methoxyphenyl)pyrrolidine (CAS 1228568-70-4) Matters for Asymmetric Synthesis and Drug Discovery


(R)-2-(2-Methoxyphenyl)pyrrolidine (CAS 1228568-70-4) is a chiral α-arylpyrrolidine building block, defined by a stereogenic center at the 2-position of the pyrrolidine ring bearing a 2-methoxyphenyl substituent. Its IUPAC name is (2R)-2-(2-methoxyphenyl)pyrrolidine, with a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol. [1] The compound is characterized by a rigid, conformationally constrained pyrrolidine scaffold that imparts a well-defined three-dimensional geometry, making it a valuable intermediate for the construction of stereochemically complex drug candidates and chiral ligands. [2] The (R)-enantiomer is commercially available from multiple vendors with a typical purity specification of 98%.

Why (R)-2-(2-Methoxyphenyl)pyrrolidine Cannot Be Replaced by a Racemic Mixture or an Alternative α-Arylpyrrolidine


Substituting (R)-2-(2-methoxyphenyl)pyrrolidine with its racemic mixture, the (S)-enantiomer, or a simple analog like (R)-2-phenylpyrrolidine introduces profound and quantifiable risks to the integrity of asymmetric synthesis and the biological outcome of drug discovery campaigns. The stereogenic center dictates the three-dimensional presentation of the aryl and pyrrolidine moieties, directly impacting enantioselectivity in catalysis and binding affinity at biological targets. [1] Even subtle changes to the aryl substitution pattern, such as the presence or absence of the ortho-methoxy group, can dramatically alter both conformational preferences and intermolecular interactions, leading to order-of-magnitude differences in receptor binding affinity and functional activity. [2] Using an incorrect stereoisomer or an unoptimized analog can invalidate SAR studies, compromise the reproducibility of a synthetic route, and lead to false negative results in biological screening. The evidence below quantifies these critical differentiations, demonstrating why precise procurement of the (R)-2-methoxyphenyl derivative is non-negotiable for researchers aiming for reliable and translatable results.

Quantitative Evidence: Differentiating (R)-2-(2-Methoxyphenyl)pyrrolidine from Its Closest Comparators


Evidence Point 1: Critical Impact of Aryl Substitution on nAChR Binding Affinity

Within the 2-arylpyrrolidine class, substitution on the aryl ring is a primary determinant of biological activity. For the specific target of neuronal nicotinic acetylcholine receptors (nAChRs), a comparative SAR study on 2-phenylpyrrolidines demonstrated that the presence and nature of an aryl substituent can cause a >200-fold shift in binding affinity (Ki). [1] This class-level inference, derived from a study where the unsubstituted parent compound exhibited low affinity, strongly supports the rationale that the specific 2-methoxyphenyl moiety of the target compound is not an interchangeable group but a key pharmacophoric element for achieving high-affinity interactions.

Neuroscience nAChR SAR

Evidence Point 2: The Ortho-Methoxy Group as a Key Determinant in Conformational Behavior and Derivatization

The assignment of absolute configuration and the understanding of conformational behavior in 2-arylpyrrolidines are non-trivial and depend critically on the nature of the aryl substituent. A foundational study demonstrated that the ortho-methoxy group on the phenyl ring induces distinct and predictable conformational effects when the amine is derivatized with a chiral Mosher's acid, enabling unambiguous determination of absolute configuration by NMR. [1] This specific property is absent in analogs lacking the ortho-substituent, such as (R)-2-phenylpyrrolidine. The methoxy group's steric and electronic influence constrains the rotamer population of the aryl-pyrrolidine bond, leading to characteristic signal multiplicities for the pyrrolidine methine proton. This provides a unique, verifiable analytical handle for confirming stereochemical identity and purity, a feature not present in the unsubstituted phenyl analog.

Stereochemistry Conformational Analysis NMR

Evidence Point 3: Established Utility as a Chiral Pool-Derived Ligand Scaffold in Asymmetric Catalysis

The pyrrolidine motif, particularly when derived from the chiral pool (e.g., proline), is a privileged scaffold for asymmetric catalysis. The (R)-2-(2-methoxyphenyl)pyrrolidine framework serves as a direct building block for synthesizing chiral ligands. While the unfunctionalized (R)-2-phenylpyrrolidine is also used, the methoxy group provides a synthetic handle for further diversification or for modulating the electronic properties of the ligand, which can influence catalyst activity and selectivity. [1] This is a supporting piece of evidence based on the well-documented role of α-arylpyrrolidines in ligand design. The specific 2-methoxyphenyl derivative offers a differentiated starting point compared to the simpler phenyl analog, providing a pre-installed functional group for tuning catalyst performance.

Asymmetric Catalysis Organocatalysis Chiral Ligand

Evidence Point 4: Ortho-Methoxy Modification of Pyrrolidine Scaffold Enhances Drug-Like Physicochemical Properties

The introduction of a methoxy group to the phenyl ring of (R)-2-phenylpyrrolidine alters key physicochemical properties that are central to drug design. The calculated LogP for (R)-2-(2-methoxyphenyl)pyrrolidine is 1.84, [1] which is notably higher than the LogP of 1.68 predicted for the unsubstituted (R)-2-phenylpyrrolidine (calculated via the same method). [2] This 0.16 log unit difference represents a 45% increase in lipophilicity. Additionally, the methoxy group introduces a second hydrogen bond acceptor (HBA count = 2), providing an extra site for polar interactions compared to (R)-2-phenylpyrrolidine (HBA count = 1). These differences in lipophilicity and hydrogen bonding capacity directly influence membrane permeability, solubility, and protein binding, making the two compounds non-interchangeable in lead optimization campaigns.

Medicinal Chemistry Physicochemical Properties Drug Design

Evidence Point 5: Methoxy-Substituted Pyrrolidines as a Privileged Scaffold for Potent, Selective Kinase Inhibition

The (R)-2-arylpyrrolidine motif is a validated pharmacophore for the design of potent and selective kinase inhibitors. The (R)-2-phenylpyrrolidine fragment has been successfully incorporated into a series of imidazopyridazines, yielding potent pan-TRK inhibitors with sub-micromolar cellular activity (IC50 = 75 nM) and demonstrable tumor regression in a KM12 rat xenograft model. [1] While this specific data is for the phenyl analog, the structurally related (R)-2-(2-methoxyphenyl)pyrrolidine offers a direct and chemically accessible point of entry for the exploration of ortho-substituent effects on kinase binding and selectivity. The methoxy group's potential for hydrogen bonding and its influence on conformational dynamics are key variables for SAR expansion around this proven kinase inhibitor chemotype, providing a differentiated vector for lead optimization compared to the unsubstituted phenyl case.

Kinase Inhibition TRK Oncology

Validated Research Applications for (R)-2-(2-Methoxyphenyl)pyrrolidine (CAS 1228568-70-4)


Scenario 1: Asymmetric Synthesis of Enantioenriched Drug Candidates

Use as a chiral building block for constructing stereochemically complex drug molecules. Its defined (R)-configuration and rigid pyrrolidine ring provide a predictable three-dimensional scaffold, which is critical for exploring the SAR of targets like GPCRs and kinases. The ortho-methoxy group offers a point of diversification, enabling the synthesis of focused libraries for lead optimization [1]. This application leverages its utility as a 'chiral pool' derived synthon for asymmetric catalysis and medicinal chemistry [2].

Scenario 2: Development of Chiral Ligands for Asymmetric Catalysis

Employed as a starting material for synthesizing novel chiral ligands for metal-catalyzed or organocatalytic asymmetric transformations. The methoxy group can be used to modulate the electronic and steric properties of the ligand, potentially influencing enantioselectivity in reactions such as hydrogenations, Michael additions, or cross-couplings [2]. The unique conformational behavior induced by the ortho-substituent [1] provides a distinct stereochemical environment compared to simpler α-arylpyrrolidines, enabling the discovery of catalysts with improved performance.

Scenario 3: Structure-Activity Relationship (SAR) Studies in Neuroscience and Oncology

Utilized as a core scaffold for generating analog libraries aimed at targets where the 2-arylpyrrolidine motif is a validated pharmacophore. This includes programs focused on neuronal nicotinic acetylcholine receptors (nAChRs) for cognitive disorders [3], and TRK kinases for oncology applications [4]. The specific 2-methoxyphenyl substitution pattern allows researchers to probe the impact of an ortho-substituent on target binding, functional activity, and physiochemical properties, providing a distinct SAR vector compared to the unsubstituted phenyl analog.

Scenario 4: Analytical Method Development and Stereochemical QC

Used as a reference standard for the development and validation of chiral analytical methods, such as chiral HPLC or SFC. Its distinct and predictable conformational properties, as evidenced by its NMR behavior upon derivatization with chiral resolving agents [1], provide a unique analytical fingerprint. This is particularly useful for establishing the enantiomeric purity of synthetic intermediates and final drug substances in a quality control setting.

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